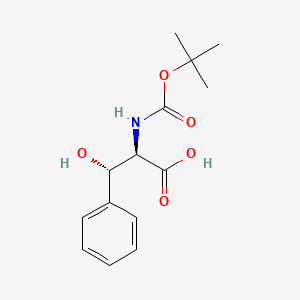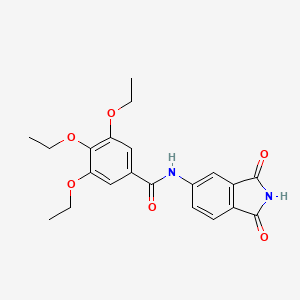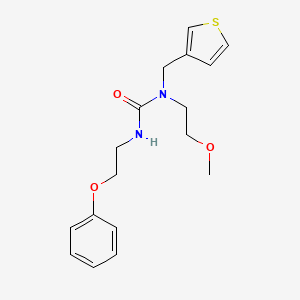![molecular formula C16H15ClN6OS B2561077 2-{[4-Amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-Chlor-2-methylphenyl)acetamid CAS No. 585559-42-8](/img/structure/B2561077.png)
2-{[4-Amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-Chlor-2-methylphenyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H15ClN6OS and its molecular weight is 374.85. The purity is usually 95%.
BenchChem offers high-quality 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Syntheseansatz
Diese Verbindung kann über einen einfachen Syntheseansatz hergestellt werden, der Nitrostyrole und 2-Aminopyridine beinhaltet . Der Reaktionsprozess beinhaltet die in situ Bildung der entsprechenden α-Iminonitrile unter heterogener Lewis-Säure-Katalyse in Gegenwart von Al2O3 .
Umsetzung in N-Heterocyclen
Eine vorläufige synthetische Anwendung dieser Verbindung wurde für ihre einfache Umwandlung in die N-Heterocyclen 2-(4-Chlorphenyl)-4,5-dihydro-1H-imidazol und 2-(4-Chlorphenyl)-1,4,5,6-tetrahydropyrimidin in Gegenwart des entsprechenden Ethylendiamins und 1,3-Diaminopropans durchgeführt .
Chemodivergente Synthese
N-(Pyridin-2-yl)amide und 3-Bromimidazo[1,2-a]pyridine wurden aus α-Bromketonen und 2-Aminopyridin unter verschiedenen Reaktionsbedingungen hergestellt . Diese Verbindung spielt eine entscheidende Rolle in diesen Reaktionen .
Biologisches Potenzial
Diese Verbindung hat ein erhebliches biologisches Potenzial. Beispielsweise zeigten ihre Derivate entzündungshemmende und schmerzlindernde Aktivitäten .
Reaktivität und Strukturen
Diese Verbindung zeigt interessante Reaktivitätsmuster. Beispielsweise zeigen temperaturbedingte magnetische Suszeptibilitätsmessungen, dass die doppelten μ1,1-N3−-Brücken in 2 die ferromagnetischen Wechselwirkungen zwischen Mn2+-Zentren übertragen .
Fungizide Aktivität
Die optimale Struktur der Pyridingruppe war 5-CF3; die optimale Struktur der Pyrimidingruppe war 2-CH3-5-Cl-6-CHF2; die räumliche Konfiguration der an R3 gebundenen Kohlenstoffatome spielt eine wichtige Rolle. Wenn das Kohlenstoffatom in S-Konfiguration vorliegt, ist die fungizide Aktivität der Verbindung am besten .
Wirkmechanismus
Target of Action
Compounds similar to “2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide” often target specific enzymes or receptors in the body. These targets are usually proteins that play crucial roles in biochemical pathways .
Mode of Action
The compound might interact with its target by binding to its active site, thereby modulating its activity. This interaction can either inhibit or enhance the function of the target, leading to changes in the biochemical processes in which the target is involved .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For instance, it might influence signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
After administration, the compound would be absorbed into the bloodstream, distributed throughout the body, metabolized (usually in the liver), and eventually excreted. The compound’s chemical structure and properties would influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. These effects could range from changes in cellular metabolism to alterations in cell growth and survival .
Action Environment
Various environmental factors, such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6OS/c1-10-5-6-11(17)8-13(10)20-14(24)9-25-16-22-21-15(23(16)18)12-4-2-3-7-19-12/h2-8H,9,18H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDNJKBYJKXLHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2-Hydroxy-3-methylbutanoyl)amino]-4-methylpentanoic acid](/img/structure/B2560995.png)
![6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2560996.png)
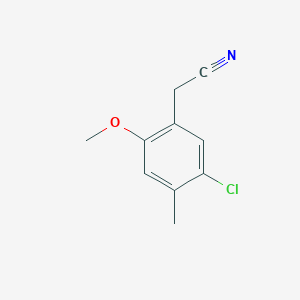
![4-(Thiophen-2-ylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2560999.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B2561002.png)
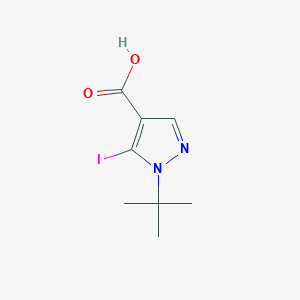
![2-[(4-bromo-2-chloro-6-fluorophenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2561005.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide](/img/structure/B2561007.png)
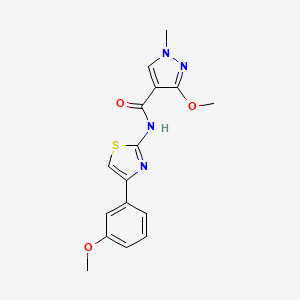
![2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2561009.png)
